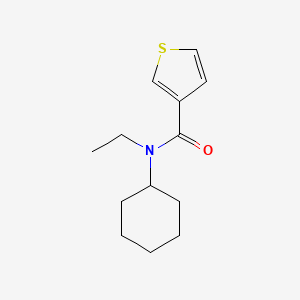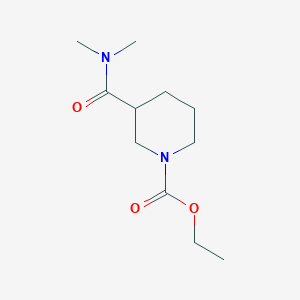
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a kappa opioid receptor agonist, which means it can activate this receptor in the brain and produce certain effects.
作用机制
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone works by activating the kappa opioid receptor in the brain. This receptor is involved in regulating pain, stress, and mood. When activated, the kappa opioid receptor can produce analgesic effects and alter behavior. However, prolonged activation of this receptor can also produce negative side effects, such as dysphoria and aversion.
Biochemical and Physiological Effects:
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and changes in behavior related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been shown to alter the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
实验室实验的优点和局限性
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which means it can be used to study the specific effects of activating this receptor. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also relatively stable and easy to synthesize. However, there are also limitations to using (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments. It can produce negative side effects, such as dysphoria and aversion, which can complicate the interpretation of results. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also not suitable for use in human studies due to its potential for producing negative side effects.
未来方向
There are several future directions for research on (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in treating addiction to drugs such as cocaine and opioids. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that produce fewer negative side effects than (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. These compounds could be used to study the specific effects of activating the kappa opioid receptor without producing unwanted side effects. Additionally, further research could explore the potential of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone as a treatment for other conditions, such as chronic pain and mood disorders.
合成方法
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including a reaction between 4-imidazol-1-ylbenzaldehyde and 3-methylpiperidine. Other methods involve using different starting materials or modifying the reaction conditions to produce different forms of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone.
科学研究应用
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to produce analgesic effects in animal models, as well as produce certain behavioral effects related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.
属性
IUPAC Name |
(4-imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-3-2-9-18(11-13)16(20)14-4-6-15(7-5-14)19-10-8-17-12-19/h4-8,10,12-13H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZERSEDNEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)





